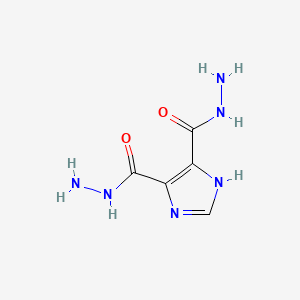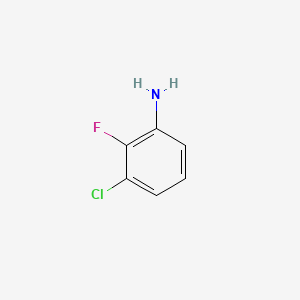
3-Chlor-2-Fluoranilin
Übersicht
Beschreibung
3-Chloro-2-fluoroaniline: is a dihalo-substituted aniline with the molecular formula ClC6H3(F)NH2 and a molecular weight of 145.56 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to the benzene ring, making it a valuable intermediate in various chemical syntheses .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-fluoroaniline has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
As a dihalo-substituted aniline , it is likely to interact with various enzymes and proteins within the body.
Mode of Action
It is known that halogenated anilines can interact with their targets through various mechanisms, such as direct binding or through metabolic activation .
Pharmacokinetics
It is known that anilines are generally well-absorbed and can be widely distributed throughout the body .
Result of Action
It is known that anilines can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Biochemische Analyse
Biochemical Properties
3-Chloro-2-fluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of specific chemical bonds. For instance, 3-Chloro-2-fluoroaniline can be used in the preparation of 2-chloro-3-fluorobromobenzene and 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate . These interactions are crucial for the development of pharmaceuticals and other biologically active compounds.
Cellular Effects
The effects of 3-Chloro-2-fluoroaniline on cellular processes are diverse. It influences cell function by interacting with cellular proteins and enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Chloro-2-fluoroaniline has been shown to affect the respiratory system, indicating its potential impact on cellular respiration and energy production .
Molecular Mechanism
At the molecular level, 3-Chloro-2-fluoroaniline exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins is essential for its biochemical activity. Additionally, 3-Chloro-2-fluoroaniline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-fluoroaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-2-fluoroaniline remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3-Chloro-2-fluoroaniline can lead to changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Chloro-2-fluoroaniline vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings . Threshold effects are also noted, where a specific concentration of 3-Chloro-2-fluoroaniline is required to elicit a measurable biological response.
Metabolic Pathways
3-Chloro-2-fluoroaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Enzymes such as cytochrome P450 may play a role in the metabolism of 3-Chloro-2-fluoroaniline, leading to the formation of metabolites that can further interact with cellular components .
Transport and Distribution
Within cells and tissues, 3-Chloro-2-fluoroaniline is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of 3-Chloro-2-fluoroaniline is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloro-2-fluoroaniline can be synthesized through several methods. One common route involves the nucleophilic aromatic substitution of 2,3-dichloronitrobenzene with potassium fluoride, followed by reduction of the nitro group to an amine . Another method includes the direct fluorination of 3-chloroaniline using a fluorinating agent .
Industrial Production Methods: In industrial settings, the synthesis of 3-chloro-2-fluoroaniline often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as halogenation, nitration, and reduction, followed by purification techniques like distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-2-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro compounds or reduced to form amines.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride and sodium cyanide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Nitro compounds are typically formed through oxidation.
Reduction Products: Amines are the primary products of reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Comparison: Compared to these similar compounds, 3-chloro-2-fluoroaniline is unique due to its specific substitution pattern, which can influence its reactivity and applications. For instance, the position of the chlorine and fluorine atoms can affect the compound’s electronic properties and its behavior in chemical reactions .
Eigenschaften
IUPAC Name |
3-chloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBTZHDDWRNOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062183 | |
| Record name | 3-Chloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-04-9 | |
| Record name | 3-Chloro-2-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-chloro-2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-chloro-2-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-chloro-2-fluoroaniline in the synthesis of 2-chloro-3-fluorobromobenzene?
A1: 3-chloro-2-fluoroaniline serves as the starting material in the synthesis of 2-chloro-3-fluorobromobenzene, as detailed in the research paper. The synthesis involves a two-step process: bromination of 3-chloro-2-fluoroaniline using N-bromosuccinimide (NBS) followed by diazotization with sodium nitrite (NaNO2) [].
Q2: Can you describe the optimized reaction conditions for each step of this synthesis?
A2: The research outlines the following optimized conditions:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

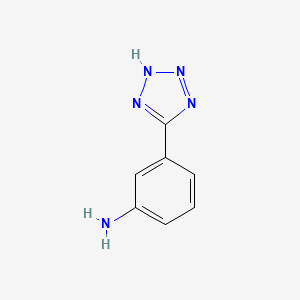
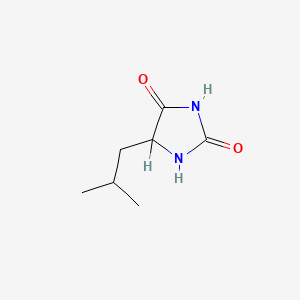
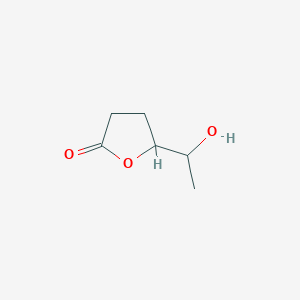

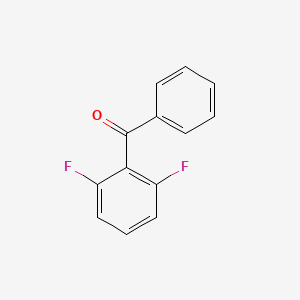
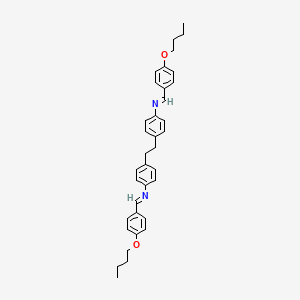
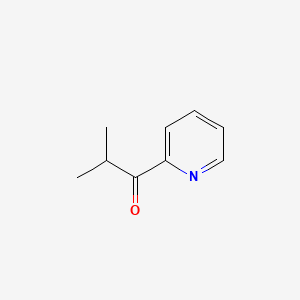
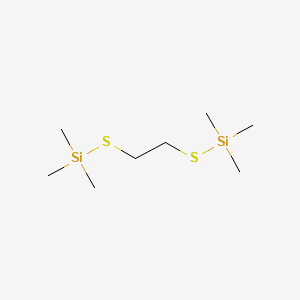
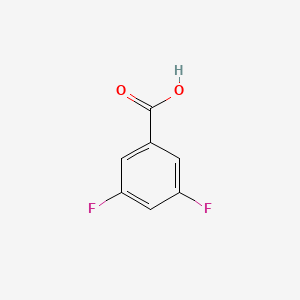

![2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1295010.png)

